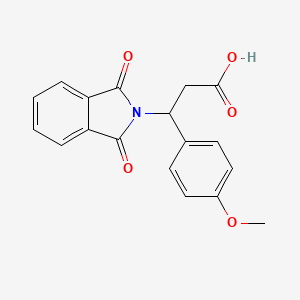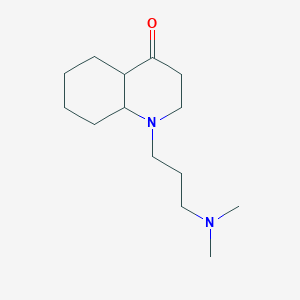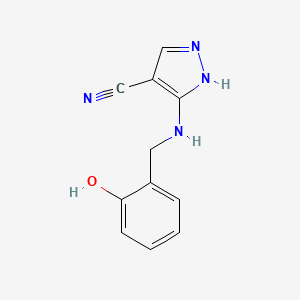
1H-Pyrazole-4-carbonitrile, 5-(2-hydroxybenzylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole-4-carbonitrile, 5-(2-hydroxybenzylamino)- is a heterocyclic compound that features a pyrazole ring substituted with a carbonitrile group and a 2-hydroxybenzylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole-4-carbonitrile, 5-(2-hydroxybenzylamino)- typically involves a multicomponent reaction. One common method is the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction can be catalyzed by various agents, including alumina–silica-supported manganese dioxide (MnO2) in water, yielding high efficiency and eco-friendliness .
Industrial Production Methods: Industrial production methods for this compound often utilize similar multicomponent reactions but on a larger scale. The use of recyclable catalysts and green solvents is emphasized to ensure sustainability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazole-4-carbonitrile, 5-(2-hydroxybenzylamino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like molecular iodine or oxone.
Reduction: Reduction reactions can be carried out using sodium ascorbate or other reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Molecular iodine, oxone.
Reduction: Sodium ascorbate.
Substitution: Amines, thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazole derivatives .
Scientific Research Applications
1H-Pyrazole-4-carbonitrile, 5-(2-hydroxybenzylamino)- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-4-carbonitrile, 5-(2-hydroxybenzylamino)- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific biological context, but often include inhibition of key signaling pathways related to inflammation or cell proliferation .
Comparison with Similar Compounds
5-Amino-1H-pyrazole-4-carbonitrile: Another pyrazole derivative with similar structural features but different substituents.
1-(4-Fluorophenyl)-5-phenyl-1H-pyrazole-4-carbonitrile: A compound with a fluorophenyl group, showing different chemical reactivity and biological activity.
Uniqueness: 1H-Pyrazole-4-carbonitrile, 5-(2-hydroxybenzylamino)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with a 2-hydroxybenzylamino group makes it particularly interesting for medicinal chemistry applications .
Properties
IUPAC Name |
5-[(2-hydroxyphenyl)methylamino]-1H-pyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c12-5-9-7-14-15-11(9)13-6-8-3-1-2-4-10(8)16/h1-4,7,16H,6H2,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMKCFSFZZRNLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=C(C=NN2)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
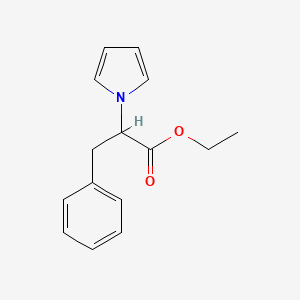
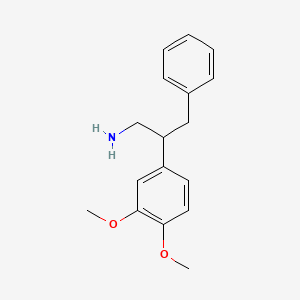
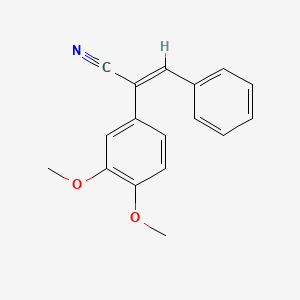
![1-[5-METHYL-7-(THIOPHEN-2-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]ETHAN-1-ONE](/img/structure/B7784400.png)
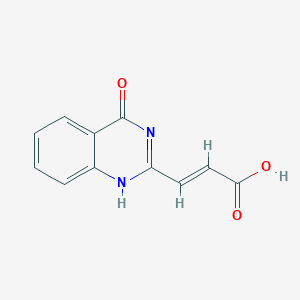

![4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]tetrahydrothiophene-3-ol 1,1-dioxide](/img/structure/B7784419.png)
![(1S,2S,4S,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-ol](/img/structure/B7784429.png)
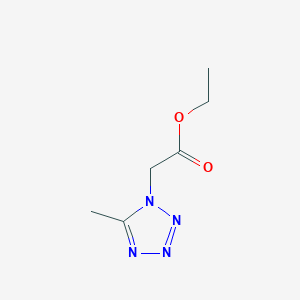
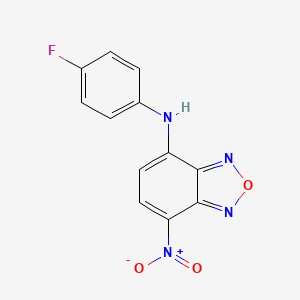
![1-[Tert-butyl(prop-2-yn-1-yl)amino]-3,3-dimethylbutan-2-one](/img/structure/B7784466.png)
![3,3-Dimethyl-1-[(3-methylpent-1-yn-3-yl)amino]butan-2-one](/img/structure/B7784472.png)
